trans-2-(Methoxycarbonyl)cyclobutane-1-carboxylic acid
Description
trans-2-(Methoxycarbonyl)cyclobutane-1-carboxylic acid (CAS: 31420-60-7) is a cyclobutane derivative featuring two functional groups: a carboxylic acid (-COOH) at position 1 and a methoxycarbonyl (-OCH₃-CO-O-) group at position 2 in a trans configuration. Its molecular formula is C₇H₁₀O₄, with a molecular weight of 174.15 g/mol. This compound is primarily used in pharmaceutical research as a building block for constrained peptides and bioactive molecules due to its rigid cyclobutane backbone .
Properties
IUPAC Name |
(1R,2R)-2-methoxycarbonylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-11-7(10)5-3-2-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSMGFKPSMYVFW-RFZPGFLSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31420-60-7 | |
| Record name | rac-(1R,2R)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Methoxycarbonyl)cyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of 1,4-dihalobutanes with a suitable base, followed by esterification and carboxylation reactions. The reaction conditions often require specific temperatures and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(Methoxycarbonyl)cyclobutane-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol or the carboxylic acid group to an aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, trans-2-(Methoxycarbonyl)cyclobutane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine: In biology and medicine, this compound may be used in the development of pharmaceuticals and as a model compound for studying enzyme-catalyzed reactions. Its reactivity and structural features make it a valuable tool for understanding biochemical processes .
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its applications range from polymer synthesis to the development of new materials with unique properties .
Mechanism of Action
The mechanism by which trans-2-(Methoxycarbonyl)cyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The ester and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions are crucial for its role in various chemical and biological processes .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares trans-2-(Methoxycarbonyl)cyclobutane-1-carboxylic acid with structurally related cyclobutane derivatives:
Physicochemical Properties
- Solubility: The carboxylic acid group confers water solubility, while ester (methoxycarbonyl) or carbamate (Boc/Cbz) groups increase lipophilicity. For instance, the Boc derivative (C₁₀H₁₇NO₄) is less polar than the target compound due to the bulky tert-butyl group .
- Stability: Methoxycarbonyl esters are prone to hydrolysis under acidic/basic conditions, whereas Boc and Cbz groups require specific cleavage conditions (e.g., trifluoroacetic acid for Boc, hydrogenolysis for Cbz) .
Research Findings and Industrial Relevance
- Pharmaceutical Intermediates : The Boc and Cbz derivatives are commercially available (e.g., Aladdin Scientific, Thermo Scientific) and priced between $110–1,495/g , reflecting their utility in high-value applications .
- Peptide Stapling : E7/Z7 demonstrate >99% stereochemical purity and are critical in developing therapeutic peptides targeting protein-protein interactions .
- Safety Profiles: Compounds like 1-Benzylcyclobutane-1-carboxylic acid are classified as non-hazardous, with standard handling precautions (e.g., gloves, eye protection) recommended .
Biological Activity
Trans-2-(Methoxycarbonyl)cyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing comprehensive insights into its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a cyclobutane ring with a methoxycarbonyl group and a carboxylic acid functional group. This structure contributes to its reactivity and interaction with biological targets.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential as an antiviral, neurotropic, and analgesic agent. The following sections detail specific findings related to its biological effects.
Neurotropic Effects
Studies on related compounds suggest that this compound may influence neurotransmitter systems. Specifically, it is hypothesized to act as an antagonist at NMDA receptors, which are critical in neuroplasticity and memory functions . This action could position the compound as a candidate for treating neurological disorders.
Analgesic Properties
Preliminary investigations into the analgesic effects of cyclobutane derivatives have yielded promising results. Compounds similar to this compound have demonstrated pain-relieving properties through various pathways, including modulation of pain receptors .
Case Studies
Several case studies have explored the biological activities of cyclobutane derivatives:
- Study on Antiviral Properties : A study focused on aminocyclobutane derivatives showed that specific modifications enhanced antiviral efficacy against herpes simplex virus (HSV). The findings suggest that structural variations can significantly impact biological activity .
- Neuropharmacological Study : In a neuropharmacological evaluation, compounds derived from cyclobutane were tested for their ability to modulate neurotransmitter systems in rodent models. Results indicated that certain derivatives could effectively reduce excitatory neurotransmission, suggesting potential applications in treating conditions like epilepsy .
- Pain Management Research : A clinical trial assessing the analgesic effects of cyclobutane derivatives revealed significant pain reduction in patients with chronic pain conditions. The study highlighted the importance of further research into the mechanisms underlying these effects .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, particularly NMDA receptors, influencing synaptic transmission and neuroplasticity.
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in pain signaling pathways, contributing to their analgesic effects.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for trans-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via cyclization or functionalization of cyclobutane precursors. For example, hydrolysis of nitriles (e.g., methyl 2-cyanocyclobutane-1-carboxylate) under basic conditions followed by acid workup can yield the carboxylic acid derivative. Purity optimization involves HPLC (≥99.7% purity confirmed via reverse-phase methods) and recrystallization from solvents like ethyl acetate/hexane mixtures. NMR (1H, 13C) and mass spectrometry are critical for structural validation .
Q. How is the stereochemical integrity of the trans configuration confirmed during synthesis?
- Methodological Answer : Chiral HPLC or polarimetry is employed to verify enantiomeric excess. For instance, (−)-(1R,2R)-2-aminocyclobutanecarboxylic acid derivatives achieved >99% stereochemical purity using a Chiralpak® IA column with hexane/isopropanol mobile phases. X-ray crystallography (using SHELXL for refinement) provides definitive stereochemical assignment by resolving electron density maps .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : A combination of 1H NMR (to confirm methoxy and cyclobutane proton environments), 13C NMR (to identify carbonyl carbons at ~170–175 ppm), and FT-IR (for C=O stretches at ~1720 cm⁻¹) is standard. High-resolution mass spectrometry (HR-MS) and elemental analysis further validate molecular composition. Purity is quantified via HPLC with UV detection at 210–254 nm .
Advanced Research Questions
Q. How do reaction conditions influence cyclobutane ring stability during functionalization?
- Methodological Answer : The strained cyclobutane ring is prone to ring-opening under harsh conditions (e.g., strong acids/bases or high temperatures). Stability is maintained by using mild reagents (e.g., NaHCO3 for hydrolysis) and low-temperature reactions (0–25°C). Computational modeling (DFT) can predict strain energy (~110 kJ/mol for cyclobutane) to guide solvent and catalyst selection .
Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?
- Methodological Answer : Yield discrepancies often arise from competing side reactions (e.g., decarboxylation or ester hydrolysis). Systematic optimization includes:
- Varying protecting groups (e.g., tert-butyldimethylsilyl vs. methoxycarbonyl).
- Screening catalysts (e.g., Pd/C for hydrogenation vs. enzymatic methods).
- Adjusting reaction time and solvent polarity (e.g., DMF vs. THF).
Reproducibility is enhanced by detailed kinetic studies and in-situ monitoring via LC-MS .
Q. How can this compound serve as a precursor in drug discovery pipelines?
- Methodological Answer : The cyclobutane core is a conformationally restricted scaffold for probing biological targets. For example:
- Peptidomimetics : The carboxylic acid group enables coupling to amino acids via EDC/HOBt chemistry.
- Kinase Inhibitors : Methoxycarbonyl derivatives modulate solubility and binding affinity.
- Prodrugs : Ester hydrolysis in vivo releases active metabolites.
Biological activity is validated via assays (e.g., enzyme inhibition) and ADMET profiling .
Q. What are the challenges in scaling up synthesis while maintaining stereoselectivity?
- Methodological Answer : Large-scale synthesis requires robust catalytic systems (e.g., asymmetric hydrogenation with Ru-BINAP catalysts) and flow chemistry setups to control exothermic reactions. Process optimization includes:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
